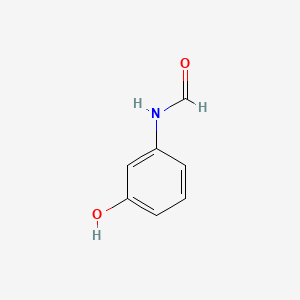
3-ヒドロキシフェニルホルムアミド
概要
説明
N-(3-hydroxyphenyl)formamide (NHPF) is a synthetic, small molecule that has been studied for its potential therapeutic applications in various areas, including cancer, neurodegenerative diseases, and autoimmune disorders. NHPF has been found to have a variety of biochemical and physiological effects, and its mechanism of action is being increasingly understood.
科学的研究の応用
ピリミジン誘導体の合成
3-ヒドロキシフェニルホルムアミド: は、芳香族複素環式化合物であるピリミジン誘導体の合成に使用されます。これらの誘導体は、抗炎症作用を含む幅広い薬理学的効果を持っています。 これらは、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-αなどの特定の炎症性メディエーターの発現と活性を阻害することで機能します .
抗炎症研究
この化合物は、強力な抗炎症効果を示す化合物の合成に関与するため、抗炎症研究において役割を果たします。 これは、最小限の毒性で炎症を軽減することを目的とした新しい薬剤の開発において特に関連しています .
有機合成
有機化学において、3-ヒドロキシフェニルホルムアミドは、さまざまな有機化合物の合成における前駆体または中間体として機能します。 これは、アミンにホルミル基を導入する反応において特に重要であり、それによりより複雑な分子を合成することができます .
製薬用途
この化合物は、製薬業界で重要です。 これは、喘息や慢性閉塞性肺疾患などの呼吸器疾患の治療に使用されるホルモテロールなどの薬剤の製造に重要なN-ホルミル化合物の形成に関与しています .
抗酸化特性
研究によると、3-ヒドロキシフェニルホルムアミドから合成できる特定のN-ホルムアミドは、弱い抗酸化活性を持つことが示されています。 この特性は、酸化ストレス関連の損傷を軽減することを目的とした治療法の開発に役立ちます .
化学研究開発
3-ヒドロキシフェニルホルムアミド: は、化学サプライヤーから購入することができ、化学分野におけるさまざまな研究開発プロジェクトで使用されていることを示しています。 これは、新しい合成方法の開発や化学反応の研究など、さまざまな研究コンテキストに適用できる汎用性の高い化合物です .
作用機序
Target of Action
N-(3-hydroxyphenyl)formamide is a formamide derivative. Formamides are key intermediates for the synthesis of functional or biologically active molecules . .
Mode of Action
For instance, some formamides have been reported to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Formamides, including N-(3-hydroxyphenyl)formamide, can be metabolized by formamidases (EC 3.5.1.49), which catalyze the hydrolysis of the amide bond in formamide to release formate and ammonia . This suggests that N-(3-hydroxyphenyl)formamide may be involved in nitrogen metabolism pathways.
Result of Action
Formamides are known to be key intermediates in the synthesis of various biologically active molecules .
Action Environment
It’s worth noting that formamides can serve as a nitrogen source in biotechnological production processes , suggesting that the availability of nitrogen in the environment could potentially influence the action of N-(3-hydroxyphenyl)formamide.
Safety and Hazards
“N-(3-hydroxyphenyl)formamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with carcinogenicity, reproductive toxicity, and specific target organ toxicity (repeated exposure). The target organs include the liver, kidney, and blood .
将来の方向性
Future research could focus on developing energy and cost-efficient synthetic transformations to use CO2 as a building block in the synthesis of “N-(3-hydroxyphenyl)formamide” and similar compounds . Additionally, detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
生化学分析
Biochemical Properties
N-(3-hydroxyphenyl)formamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with formamidases, which are enzymes that catalyze the hydrolysis of formamide to formic acid and ammonia . This interaction is crucial for its role as a nitrogen source in metabolic processes. Additionally, N-(3-hydroxyphenyl)formamide can act as a substrate for certain oxidoreductases, influencing redox reactions within cells .
Cellular Effects
N-(3-hydroxyphenyl)formamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles . Furthermore, N-(3-hydroxyphenyl)formamide can impact cellular metabolism by altering the flux of metabolic pathways, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of N-(3-hydroxyphenyl)formamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific active sites on enzymes, leading to either inhibition or activation of their catalytic functions . This binding can result in conformational changes in the enzyme structure, affecting its activity. Additionally, N-(3-hydroxyphenyl)formamide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-hydroxyphenyl)formamide can change over time. Its stability and degradation are important factors to consider. Studies have shown that N-(3-hydroxyphenyl)formamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to N-(3-hydroxyphenyl)formamide has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of N-(3-hydroxyphenyl)formamide vary with different dosages in animal models. At low doses, it has been found to have minimal impact on cellular function . At higher doses, N-(3-hydroxyphenyl)formamide can exhibit toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and metabolic processes.
Metabolic Pathways
N-(3-hydroxyphenyl)formamide is involved in several metabolic pathways. It interacts with enzymes such as formamidases and oxidoreductases, influencing the conversion of formamide to formic acid and ammonia . This interaction affects metabolic flux and metabolite levels within the cell. Additionally, N-(3-hydroxyphenyl)formamide can participate in redox reactions, impacting the overall redox state of the cell .
Transport and Distribution
Within cells and tissues, N-(3-hydroxyphenyl)formamide is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation . The distribution of N-(3-hydroxyphenyl)formamide within tissues can influence its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of N-(3-hydroxyphenyl)formamide is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, N-(3-hydroxyphenyl)formamide may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production .
特性
IUPAC Name |
N-(3-hydroxyphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-5-8-6-2-1-3-7(10)4-6/h1-5,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMAQVFRFZZDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179594 | |
| Record name | 3-Formylaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24891-35-8 | |
| Record name | 3-Formylaminophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024891358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Formylaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-hydroxyphenyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FORMYLAMINOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CYW1RFY6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


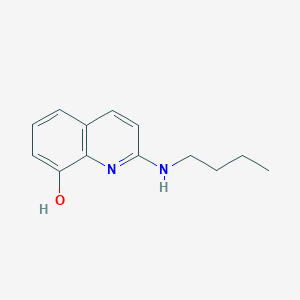




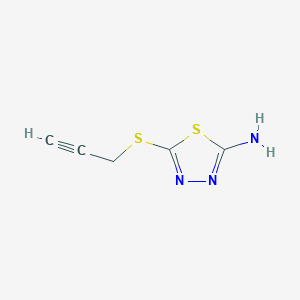
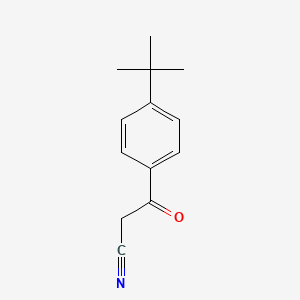
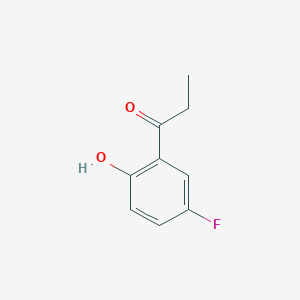

![2-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1271034.png)
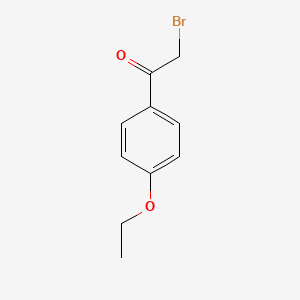
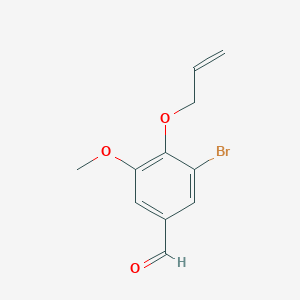
![4-[(Chloroacetyl)amino]benzamide](/img/structure/B1271052.png)